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Erbium oxide (Er2O3)

thermal barrier coatings moisture corrosion rare-earth sesquioxides

Erbium oxide (Er₂O₃, erbia) is a heavy rare-earth sesquioxide belonging to the yttric group (Dy₂O₃ through Lu₂O₃ plus Y₂O₃ and Sc₂O₃). It crystallizes in the cubic C-type bixbyite structure (space group Ia3̅) that remains stable from ambient temperature to its melting point of approximately 2344 °C.

Molecular Formula Er2O3
Molecular Weight 382.52 g/mol
CAS No. 12061-16-4
Cat. No. B076915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErbium oxide (Er2O3)
CAS12061-16-4
Synonyms(170)Er-oxide
erbium oxide
erbium-170-oxide
Molecular FormulaEr2O3
Molecular Weight382.52 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[Er+3].[Er+3]
InChIInChI=1S/2Er.3O/q2*+3;3*-2
InChIKeyZXGIFJXRQHZCGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erbium Oxide (Er₂O₃) CAS 12061-16-4: Core Physicochemical Identity and Selection-Relevant Benchmarks


Erbium oxide (Er₂O₃, erbia) is a heavy rare-earth sesquioxide belonging to the yttric group (Dy₂O₃ through Lu₂O₃ plus Y₂O₃ and Sc₂O₃). It crystallizes in the cubic C-type bixbyite structure (space group Ia3̅) that remains stable from ambient temperature to its melting point of approximately 2344 °C . With a density of 8.64 g/cm³ at 25 °C, a wide band gap of 6.3–7.6 eV depending on measurement method, and a dielectric constant (κ) of approximately 13.7 in thin-film form, Er₂O₃ occupies a distinct position in the rare-earth oxide landscape that makes it functionally non-interchangeable with its closest structural analog, Y₂O₃, or with other in-class oxides such as CeO₂, Gd₂O₃, and Yb₂O₃ [1][2].

Why Er₂O₃ Cannot Be Generically Substituted by Y₂O₃ or Other Rare-Earth Sesquioxides


Although Er₂O₃ and Y₂O₃ share the same cubic C-type crystal structure and exhibit nearly identical lattice parameters, their functional performance diverges sharply under application-relevant conditions. The smaller ionic radius of Er³⁺ (0.890 Å vs. 0.900 Å for Y³⁺ in sixfold coordination) produces measurably higher moisture-corrosion resistance, a 3.3× greater radiation sensitivity when employed as a gate dielectric in dosimetric FETs compared to conventional SiO₂, and a fundamentally different neutron absorption profile as a burnable poison in nuclear fuel [1][2]. In glass hosts, Er₂O₃ delivers the characteristic 1.53–1.55 μm near-infrared photoluminescence essential for erbium-doped fiber amplifiers (EDFAs)—a functionality that Y₂O₃, CeO₂, or Gd₂O₃ cannot replicate because they lack the Er³⁺ ⁴I₁₃/₂ → ⁴I₁₅/₂ radiative transition . Substitution without quantitative justification therefore risks compromised device performance, reduced operational lifetime under corrosive atmospheres, or outright functional failure.

Quantitative Differentiation Evidence: Er₂O₃ vs. Y₂O₃, SiO₂, Gd₂O₃, and Other Rare-Earth Oxide Comparators


Moisture-Corrosion Resistance at Elevated Temperature: Er₂O₃ vs. Y₂O₃

Under identical high-temperature moist-air conditions (1000–1400 °C, 50 kPa H₂O, flowing gas at 5 cm/s), Er₂O₃ exhibits a significantly higher activation energy of volatilization than Y₂O₃, indicating superior resistance to moisture-induced degradation [1]. This direct head-to-head measurement quantifies the stability advantage of Er₂O₃ for applications such as thermal barrier coatings and environmental barrier coatings where hydroxide volatilization is the primary failure mechanism.

thermal barrier coatings moisture corrosion rare-earth sesquioxides activation energy of volatilization

Radiation Sensitivity as Gate Dielectric: Er₂O₃ NürFETs vs. SiO₂ RadFETs

Fully-processed pMOS transistors with a 100 nm Er₂O₃ gate dielectric (NürFETs) were compared directly against commercial SiO₂-based RadFETs of identical dielectric thickness under Co-60 gamma irradiation [1]. The Er₂O₃ devices demonstrated a 3.26× higher radiation sensitivity at 30 Gy, attributed to the higher effective atomic number (Z_eff) and density of Er₂O₃, which enhances charge trapping yield.

radiation dosimetry MOSFET sensor high-κ gate dielectric gamma sensitivity

Dielectric Constant Advantage: Er₂O₃ vs. SiO₂ as High-κ Gate Dielectric

Er₂O₃ thin films deposited by RF sputtering achieve a dielectric constant κ ≈ 13.7, approximately 3.5× higher than conventional SiO₂ (κ ≈ 3.9) [1]. This enables substantially thicker physical oxide layers for the same equivalent oxide thickness (EOT), suppressing direct tunneling leakage while maintaining gate capacitance. Separately, ultrathin amorphous Er₂O₃ films (4.5 nm) grown by reactive evaporation on Si(001) exhibit κ = 12.6, with an EOT as low as 1.4 nm and a leakage current density of 8 × 10⁻⁴ A/cm² at 1 MV/cm after annealing [2].

high-κ dielectric CMOS gate oxide equivalent oxide thickness a-IGZO TFT

Burnable Absorber Reactivity Control: Er₂O₃ vs. Gd₂O₃ in Pressurized Water Reactor Fuel

OpenMC Monte Carlo simulations comparing Er₂O₃ (1%, 3%, 5% loading) against the standard 5% Gd₂O₃ burnable absorber in VVER-1200 fuel assemblies demonstrate that Er₂O₃ achieves comparable reactivity control and power distribution profiles while providing excess reactivity at the beginning of cycle [1]. Critically, the absorption cross-section of erbium isotopes is moderate and burns out more gradually than gadolinium, enabling flatter power peaking control across the fuel cycle without the steep reactivity penalty at BOC characteristic of Gd₂O₃.

burnable poison nuclear fuel reactivity control VVER-1200 neutronics

Lattice Perturbation Efficiency in Fluorite-Structure Hosts: Er₂O₃ vs. Gd₂O₃ Doping of CeO₂

When doped into CeO₂ (a non-radioactive surrogate for UO₂ nuclear fuel), Er₂O₃ induces a measurably greater lattice constant contraction and more pronounced atomic-scale disordering than Gd₂O₃ at equivalent doping levels, as quantified by combined XRD and XAFS analysis [1]. This differential lattice perturbation is attributed to the smaller ionic radius of Er³⁺ compared to Gd³⁺, resulting in a larger mismatch with the Ce⁴⁺ host cation.

burnable poison doping CeO₂ nuclear fuel simulant XRD lattice strain XAFS atomic disordering

Optical Band Gap and Density Engineering in Tellurite Glass: Er₂O₃ vs. La₂O₃, Ce₂O₃, Sm₂O₃, and Yb₂O₃

In a systematic study of B₂O₃–Bi₂O₃–TeO₂–TiO₂ glass doped with 3 mol% RE₂O₃ (RE = La, Ce, Sm, Er, Yb), both density and indirect optical band gap (E_opt) increased monotonically with RE atomic number [1]. Er₂O₃ occupies an intermediate position in this series: its glass (BBTTEr) delivers a density of 6.21 g/cm³ and E_opt of 2.68 eV, providing a specific balance of optical transparency and gamma attenuation that differs from both the lowest-density La-glass (5.67 g/cm³, E_opt = 1.71 eV) and the highest-density Yb-glass (6.31 g/cm³, E_opt = 2.80 eV). This systematic variation enables composition-specific selection for applications requiring defined refractive index (n = 2.46 for BBTTEr) and metallization criterion.

tellurite glass optical band gap tuning rare-earth doping gamma shielding photonic materials

High-Value Application Scenarios for Er₂O₃ Procurement Based on Quantitative Differentiation Evidence


Environmental Barrier Coatings (EBCs) for High-Temperature Moisture-Laden Service

The 6.9% higher activation energy of volatilization of Er₂O₃ (187 ± 5 kJ/mol) relative to Y₂O₃ (175 ± 5 kJ/mol) under moist-air conditions at 1000–1400 °C directly translates to longer coating lifetimes in gas-turbine and aerospace thermal/environmental barrier coating applications [1]. Procurement of Er₂O₃-based coating precursors should be prioritized where Y₂O₃-stabilized zirconia (YSZ) or Y₂O₃-based EBCs exhibit unacceptable hydroxide volatilization recession rates under service conditions involving high-velocity combustion gases with substantial water vapor content.

Er₂O₃ High-κ Gate Dielectric for Radiation-Hard or Low-Dose Dosimetric pMOSFETs

For foundry fabrication of radiation-sensing MOSFETs, Er₂O₃ gate dielectrics offer a dual advantage: a κ value of 13.7 (3.5× SiO₂) for low gate leakage at scaled EOT, and a radiation sensitivity of 15 mV/Gy at 30 Gy (3.26× SiO₂) for enhanced low-dose detection [1][2]. This combination makes Er₂O₃ gate stacks uniquely suited for personal dosimetry devices requiring μGy resolution, where both electrical performance and radiation sensitivity are procurement-critical specifications. The trade-off of higher post-irradiation fading (24.4% vs. 11.9% for SiO₂ after 14 days) must be factored into calibration protocols.

Erbia Burnable Absorber for Extended-Cycle Pressurized Water Reactor Fuel

Neutronic simulations demonstrate that Er₂O₃ can substitute for or supplement Gd₂O₃ as a burnable poison in PWR fuel assemblies, offering more gradual reactivity swing and reduced BOC penalty while maintaining comparable power distribution control [1]. Nuclear fuel fabricators should evaluate Er₂O₃-bearing fuel pellets for reactor designs targeting extended cycle lengths (>18 months) or higher average discharge burnup, where the moderate neutron absorption cross-section of erbium isotopes provides a reactivity management profile that is difficult to achieve with Gd₂O₃ alone.

Er₂O₃-Doped Tellurite Glass for C-Band Optical Amplifiers and Integrated Photonics

The systematic optical band gap and refractive index data for Er₂O₃-doped tellurite glass (E_opt = 2.68 eV; n = 2.46; ρ = 6.21 g/cm³) [1] establish a quantitatively defined materials platform for erbium-doped fiber amplifier (EDFA) and waveguide amplifier host matrices. Procurement specifications requiring both the 1.53 μm Er³⁺ emission (the defining optical signature of Er₂O₃ doping) and a specific host glass E_opt in the 2.5–2.7 eV range for efficient pump absorption can be met by the BBTTEr composition; substitution with La₂O₃ or Yb₂O₃ would either lose the 1.53 μm emission entirely or shift the band gap outside the target window.

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